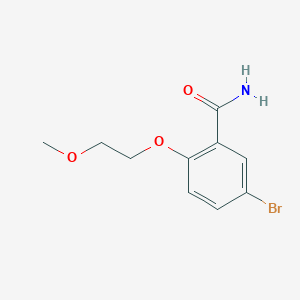
5-Bromo-2-(2-methoxyethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-methoxyethoxy)benzamide is an organic compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.11 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the benzene ring, a methoxyethoxy group at the 2nd position, and a benzamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxyethoxy)benzamide typically involves the bromination of 2-(2-methoxyethoxy)benzoic acid followed by the conversion of the resulting brominated acid to the corresponding benzamide . The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The conversion to benzamide can be achieved using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-methoxyethoxy)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of substituted benzamides or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced benzamides.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-methoxyethoxy)benzamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethoxy group contribute to its reactivity and binding affinity with various enzymes and receptors. The benzamide group can interact with proteins and nucleic acids, influencing biological processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxybenzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-(2-Methoxyethoxy)benzoic acid: Lacks the bromine atom, which may influence its chemical properties and biological activities.
5-Bromo-2-(2-ethoxyethoxy)benzamide: Has an ethoxy group instead of a methoxy group, which may alter its chemical behavior and applications.
Uniqueness
5-Bromo-2-(2-methoxyethoxy)benzamide is unique due to the presence of both the bromine atom and the methoxyethoxy group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXGQRKEVZHBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Allyloxy)-3-bromobenzoyl]morpholine](/img/structure/B495529.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3-bromo-4-(2-methoxyethoxy)benzamide](/img/structure/B495530.png)
![N-[3-(2-phenylethoxy)phenyl]propanamide](/img/structure/B495531.png)
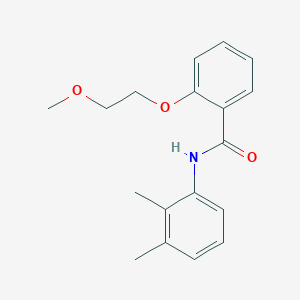
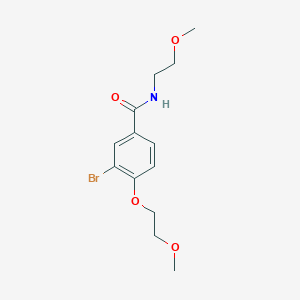
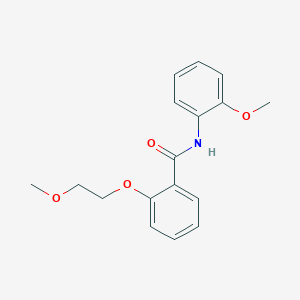
![N-methyl-2-{[2-(2-methylphenoxy)butanoyl]amino}benzamide](/img/structure/B495537.png)
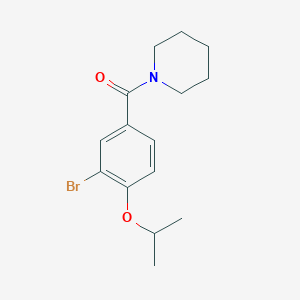
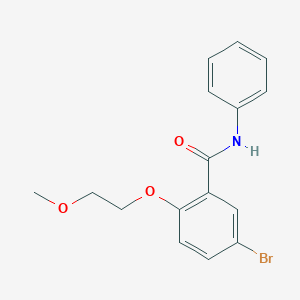
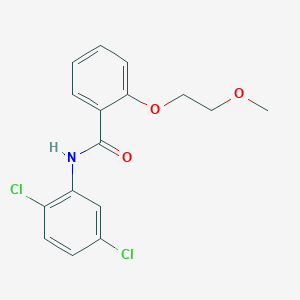
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B495546.png)
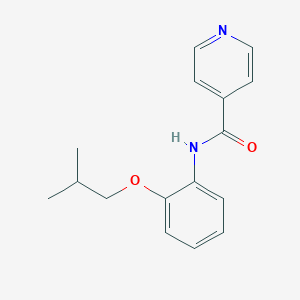
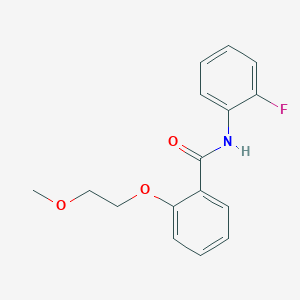
![N-methyl-2-[(phenylacetyl)amino]benzamide](/img/structure/B495551.png)
